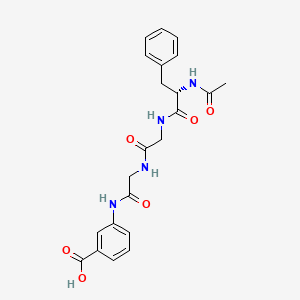
N-Acetyl-L-phenylalanylglycyl-N-(3-carboxyphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-phenylalanylglycyl-N-(3-carboxyphenyl)glycinamide is a synthetic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties, which make it a subject of interest for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycyl-N-(3-carboxyphenyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Peptide Bond Formation: Coupling of the acetylated L-phenylalanine with glycine derivatives.
Carboxylation: Introduction of the carboxyphenyl group to the glycinamide.
The reaction conditions for these steps usually involve the use of specific reagents and catalysts to ensure high yield and purity. Common reagents include acetic anhydride for acetylation and carbodiimides for peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of peptide bond formation efficiently, ensuring consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-phenylalanylglycyl-N-(3-carboxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-Acetyl-L-phenylalanylglycyl-N-(3-carboxyphenyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-(3-carboxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the context of its application, such as its use in therapeutic settings or as a research tool.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-L-phenylalanylglycyl-N-(2-carboxyphenyl)glycinamide
- N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide
Uniqueness
N-Acetyl-L-phenylalanylglycyl-N-(3-carboxyphenyl)glycinamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
827611-92-7 |
|---|---|
Fórmula molecular |
C22H24N4O6 |
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
3-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C22H24N4O6/c1-14(27)25-18(10-15-6-3-2-4-7-15)21(30)24-12-19(28)23-13-20(29)26-17-9-5-8-16(11-17)22(31)32/h2-9,11,18H,10,12-13H2,1H3,(H,23,28)(H,24,30)(H,25,27)(H,26,29)(H,31,32)/t18-/m0/s1 |
Clave InChI |
WQKQOELHQMOBOV-SFHVURJKSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC2=CC=CC(=C2)C(=O)O |
SMILES canónico |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC2=CC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(1-Benzofuran-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14213562.png)
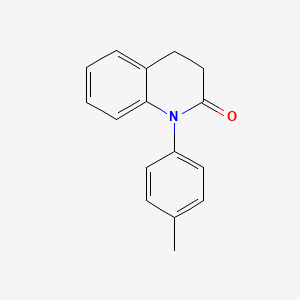
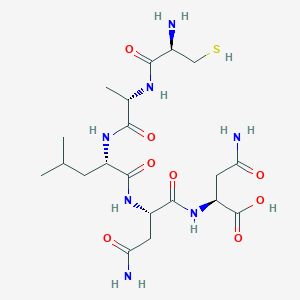
![4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile](/img/structure/B14213582.png)
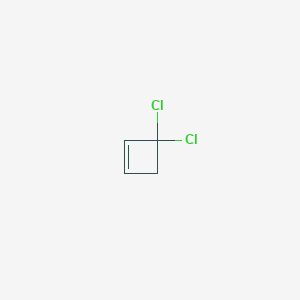
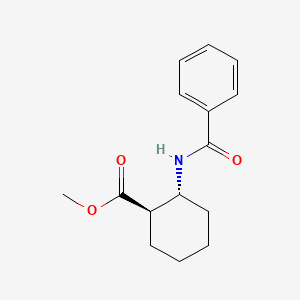
![{1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate](/img/structure/B14213600.png)
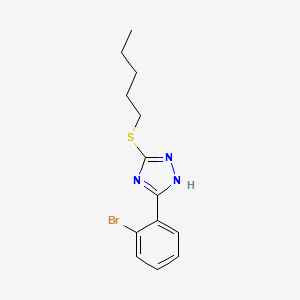
![1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B14213611.png)
![2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane](/img/structure/B14213622.png)
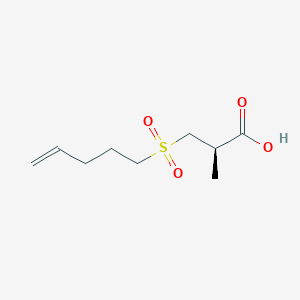


![Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl-](/img/structure/B14213637.png)
